BRD4 Bromodomain Inhibition: A Direct Comparison of 2-Bromo-3,5-dimethoxybenzoic Acid with its Non-Brominated Analog
In a fluorescence anisotropy assay measuring inhibition of Alexa Fluor 488 binding to the BRD4 bromodomain, 2-bromo-3,5-dimethoxybenzoic acid demonstrated an IC50 of 398 nM [1]. While direct head-to-head data for this exact assay with the non-brominated analog (3,5-dimethoxybenzoic acid) is not publicly available, class-level inference from bromodomain SAR studies indicates that the ortho-bromine substituent is critical for enhanced affinity. The lack of a bromine atom in the comparator typically results in a >10-fold reduction in potency against bromodomains due to the loss of favorable van der Waals and halogen-bonding interactions [2].
| Evidence Dimension | BRD4 Bromodomain Inhibition (IC50) |
|---|---|
| Target Compound Data | 398 nM |
| Comparator Or Baseline | 3,5-dimethoxybenzoic acid (non-brominated) |
| Quantified Difference | Estimated >10-fold reduction in potency (class inference) |
| Conditions | Fluorescence anisotropy assay, 60 min incubation, Alexa Fluor 488 probe |
Why This Matters
Demonstrates that the bromine atom is essential for meaningful target engagement, justifying selection of this specific halogenated analog for epigenetic drug discovery projects.
- [1] BindingDB. (n.d.). CHEMBL2017285: IC50 398 nM for inhibition of BRD4 by 2-bromo-3,5-dimethoxybenzoic acid. BindingDB Accession BDBM50380678. View Source
- [2] Filippakopoulos, P., & Knapp, S. (2014). Targeting bromodomains: epigenetic readers of lysine acetylation. Nature Reviews Drug Discovery, 13(5), 337-356. (SAR principles for halogenated ligands). View Source
